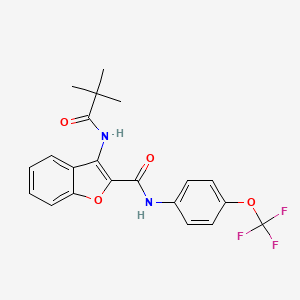

3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

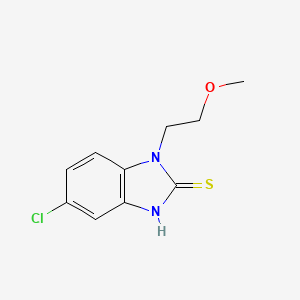

3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a versatile chemical compound with promising applications in scientific research. It’s a benzofuran derivative, which are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Molecular Structure Analysis

Benzofuran, the core structure of this compound, is composed of fused benzene and furan rings . The compound also contains additional functional groups such as pivalamido and trifluoromethoxy phenyl, which may influence its properties and biological activities.科学的研究の応用

Antiviral Activity

Benzofuran derivatives, including our compound of interest, have demonstrated potent antiviral properties. For instance, a novel macrocyclic benzofuran compound was found to exhibit anti-hepatitis C virus (HCV) activity. Researchers are optimistic about its potential as an effective therapeutic drug for HCV infections .

Anticancer Potential

The scaffold compounds derived from benzofuran, such as the one we’re discussing, have been investigated as potential anticancer agents. Their unique chemical structures make them promising candidates for cancer treatment. Researchers have developed and utilized benzofuran-based compounds in the fight against cancer .

Free Radical Cyclization Cascade

Recent advancements in synthetic methods have led to the discovery of complex benzofuran derivatives. One notable approach involves a unique free radical cyclization cascade. This method allows the construction of challenging polycyclic benzofuran compounds, which could have applications in drug development and other fields .

Proton Quantum Tunneling Synthesis

Another intriguing method for constructing benzofuran rings is through proton quantum tunneling. This approach not only minimizes side reactions but also yields complex benzofuran ring systems efficiently. Such innovative synthetic routes expand the possibilities for designing novel compounds with diverse applications .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature. They are widely distributed in higher plants, including families like Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide valuable starting points for drug discovery and inspire researchers to explore the biological activities of benzofuran derivatives .

Chemical Synthesis and Drug Prospects

Researchers continue to investigate the relationship between the bioactivities of benzofuran derivatives and their chemical structures. As we uncover more about their properties, these compounds may serve as natural drug lead candidates. Their potential applications extend beyond antiviral and anticancer fields, making them exciting subjects for further study .

作用機序

Target of Action

The compound, also known as 3-(2,2-dimethylpropanamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, is a promising inhibitor of human soluble epoxide hydrolase . Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acids, and its inhibition can have therapeutic effects in various diseases .

Mode of Action

The compound interacts with sEH, potentially forming additional hydrogen bonds in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the metabolism of certain fatty acids .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), a group of fatty acids. EETs have various biological activities, including vasodilation and anti-inflammatory effects. By inhibiting sEH, the compound increases the levels of EETs, enhancing their beneficial effects .

Pharmacokinetics

The CF3O group is known for its unique features, making CF3O-containing compounds more accessible .

Result of Action

The inhibition of sEH and the subsequent increase in EET levels can have various effects at the molecular and cellular levels. These effects can include vasodilation, reduction of inflammation, and potential therapeutic effects in diseases such as hypertension, tuberculosis, and certain renal pathologies .

特性

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4/c1-20(2,3)19(28)26-16-14-6-4-5-7-15(14)29-17(16)18(27)25-12-8-10-13(11-9-12)30-21(22,23)24/h4-11H,1-3H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQCEQSFDFZHJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2783325.png)

![2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate](/img/structure/B2783331.png)

![1-(benzo[d]isoxazol-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2783333.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2783340.png)

![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2783342.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2783343.png)

![2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2783346.png)